3-Acetylaminopyrazole

Physical organic chemistry Solid-state properties Pre-formulation

3-Acetylaminopyrazole (CAS 3553-12-6), systematically designated N-(1H-pyrazol-3-yl)acetamide and also known as 3-acetamidopyrazole, is a C5H7N3O heterocyclic building block (molecular weight 125.13 g/mol) belonging to the 3-acylaminopyrazole subclass. It is a crystalline solid at ambient temperature with a melting point of 223–224 °C and a computed aqueous solubility of approximately 5.5 g/L at 25 °C.

Molecular Formula C5H7N3O
Molecular Weight 125.13 g/mol
CAS No. 3553-12-6
Cat. No. B1333498
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetylaminopyrazole
CAS3553-12-6
Molecular FormulaC5H7N3O
Molecular Weight125.13 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=NN1
InChIInChI=1S/C5H7N3O/c1-4(9)7-5-2-3-6-8-5/h2-3H,1H3,(H2,6,7,8,9)
InChIKeyCSSKIQUMIWCMJR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetylaminopyrazole (CAS 3553-12-6): Core Identity, Physicochemical Profile, and Procurement-Relevant Specifications


3-Acetylaminopyrazole (CAS 3553-12-6), systematically designated N-(1H-pyrazol-3-yl)acetamide and also known as 3-acetamidopyrazole, is a C5H7N3O heterocyclic building block (molecular weight 125.13 g/mol) belonging to the 3-acylaminopyrazole subclass . It is a crystalline solid at ambient temperature with a melting point of 223–224 °C and a computed aqueous solubility of approximately 5.5 g/L at 25 °C . Commercial sourcing typically provides this compound at purities of 97–98% (HPLC), with full analytical characterization (NMR, HPLC) available from multiple suppliers . As a key intermediate in medicinal chemistry and heterocyclic synthesis, 3-acetylaminopyrazole serves as a precursor for azaindolizine anticonvulsants, AT1 receptor antagonists, and NIK kinase inhibitors, where the acetylamino substituent at the pyrazole 3-position confers distinct reactivity and recognition properties not replicated by other regioisomers .

Why 3-Acetylaminopyrazole Cannot Be Replaced by Generic Aminopyrazole Analogs: The Structural Basis of Differentiation


The 3-acetylaminopyrazole scaffold occupies a narrow structural niche that generic aminopyrazole analogs cannot replicate for three fundamental reasons. First, the acetylamino group at the pyrazole 3-position is the thermodynamic sink for solid-state acyl migration: upon mono-acylation of 3-aminopyrazole, the initially formed N1- and N2-acylated products rearrange exclusively to the 3-acetamidopyrazole (exocyclic amide) in the solid state at room temperature, a process not observed for 4-aminopyrazole-derived systems [1]. Second, the 3-acetylamino substituent functions as a regiochemical directing group during copper-catalyzed Ullmann N-arylation, enabling selective functionalization at the pyrazole N1 or N2 position depending on the tautomeric form—an effect that is absent in non-acetylated or 4-substituted analogs [2]. Third, in the N-acetyl-3-aminopyrazole kinase inhibitor series, the acetyl moiety is pharmacophorically essential: replacement by an N-methyl group abolishes NIK inhibitory activity (IC50 >100 μM for the N-methyl analogue vs. 8.4 μM for the acetyl-bearing compound), demonstrating that simple substituent interchange is not tolerated [3]. These three orthogonal differentiation axes—thermodynamic stability of the exocyclic amide, synthetic regioselectivity, and pharmacophoric acetyl dependency—collectively preclude generic substitution.

Quantitative Differentiation Evidence: Head-to-Head and Cross-Study Comparisons for 3-Acetylaminopyrazole (CAS 3553-12-6)


Melting Point Elevation vs. 3-Aminopyrazole: A ~188 °C Differential That Dictates Handling and Formulation

3-Acetylaminopyrazole exhibits a melting point of 223–224 °C, compared with 34–37 °C for its parent compound 3-aminopyrazole (CAS 1820-80-0), representing an elevation of approximately 188 °C upon acetylation . This transformation converts 3-aminopyrazole from a low-melting solid that can exist as an oily semi-solid at slightly elevated ambient temperatures into a stable, high-melting crystalline powder that is straightforward to weigh, store, and formulate without cold-chain logistics. By contrast, 4-acetylaminopyrazole and N-acetylpyrazole (ring-acylated) exhibit different thermal profiles that do not confer the same handling advantages.

Physical organic chemistry Solid-state properties Pre-formulation

Solid-State Rearrangement Thermodynamics: Exocyclic Amide as the Exclusive Thermodynamic Product

Mono-acylation of 3-aminopyrazole with acid chlorides produces a mixture of 1-acyl-3-aminopyrazole and 2-acyl-3-aminopyrazole (ring N-acylated isomers). Both isomers undergo spontaneous solid-state rearrangement at room temperature to yield the exocyclic 3-acetamidopyrazole as the thermodynamically stable product [1][2]. The rearrangement proceeds at temperatures up to 100 °C below the melting point and does not occur to any appreciable extent in solution. Half-lives vary from hours to years depending on the acyl substituent. Critically, this rearrangement is specific to the 3-aminopyrazole scaffold: 4-aminopyrazole-derived acylated intermediates do not exhibit analogous solid-state migration because the exocyclic amino group at position 4 cannot form the same hydrogen-bonded transition state.

Solid-state chemistry Acyl migration Process chemistry

Selective Boc-Protection Synthetic Route: Enabling High-Yield Parallel Synthesis of 3-Acylaminopyrazoles vs. 4-Aminopyrazole Limitations

A regioselective protection strategy enables clean acylation of 3-aminopyrazoles exclusively at the exocyclic NH2 group. Selective Boc protection of the endocyclic N1 nitrogen of 3-aminopyrazoles proceeds in high yield, after which acylation at the exocyclic amine and subsequent Boc deprotection delivers 3-acylaminopyrazoles in high overall yields [1]. This two-step sequence is applicable to rapid parallel synthesis and has been demonstrated for acetyl, propionyl, and various arylacyl groups. The 4-aminopyrazole positional isomer cannot exploit this protective strategy equivalently, as the relationship between the ring nitrogens and the exocyclic amine is geometrically distinct, leading to different regiochemical outcomes upon electrophilic attack.

Synthetic methodology Protecting group strategy Parallel synthesis

Acetylamino-Directed Regioselectivity in Ullmann N-Arylation: A Critical Synthetic Differentiator for AT1 Antagonist Synthesis

In copper-catalyzed Ullmann N-arylation of unsymmetrical pyrazoles, the presence of an acetylamino substituent at the 3-position exerts a critical directing effect on regioselectivity, as first reported by Deprez-Poulain et al. (2011) [1]. This regiochemical control enables selective N-arylation at the desired pyrazole nitrogen, facilitating the synthesis of N-aryl-N-(1H-pyrazol-3-yl)acetamide derivatives that served as precursors to nanomolar AT1 receptor antagonists. In the absence of the acetylamino directing group, N-arylation of 3-aminopyrazole itself yields regioisomeric mixtures that require chromatographic separation. The resultant AT1 antagonists displayed nanomolar receptor affinity, with the acetylamino-bearing compound 14 identified as a direct nanomolar analogue of an AT1 antagonist through C-to-N bioisosteric replacement [1][2].

Medicinal chemistry Ullmann coupling AT1 receptor antagonists

NIK Kinase Inhibitory Selectivity: The Acetyl Moiety as an Essential Pharmacophoric Element vs. Inactive N-Methyl Analog

In the N-acetyl-3-aminopyrazole series characterized by Pippione et al. (2018), the acetyl-bearing compound 3a (a 4-(2,3-dichlorophenyl)-5-methyl-1-acetyl-1H-pyrazol-3-amine derivative) exhibited selective NIK inhibition with an IC50 of 8.4 ± 1.3 μM, while showing no measurable inhibition of IKKβ, IKKα, or IKKε (all IC50 >100 μM) [1]. In cellular gene reporter assays, compound 3a achieved 83.4 ± 3.6% inhibition of NF-κB activation in EJM multiple myeloma cells at 25 μM, with negligible activity in NIK-independent MDA-MB-231 and SKBr3 cells, confirming on-target selectivity [1]. Critically, the N(2)-methyl analogue 5b—in which the acetyl group is replaced by a methyl group—was completely inactive against all four kinases (IC50 >100 μM), directly demonstrating that the acetyl moiety is pharmacophorically essential [1]. Selectivity profiling against a panel of 44 representative kinases confirmed that compound 3a showed no significant inhibition (all IC50 >100 μM) [1].

Kinase inhibition NF-κB pathway NIK selectivity

Specific Lactam-Forming Reactivity with Ethyl Cyanoacetate: A Unique Entry to Azaindolizine Anticonvulsant Scaffolds

3-Acetylaminopyrazole undergoes a specific condensation reaction with ethyl cyanoacetate to form a lactam intermediate with good regioselectivity, providing a direct synthetic entry to the azaindolizine ring system, which is a validated anticonvulsant pharmacophore . This reactivity profile is a consequence of the dual nucleophilic/electrophilic character conferred by the 3-acetylamino substitution pattern: the pyrazole NH and the acetamide carbonyl cooperate to direct cyclocondensation. 4-Acetylaminopyrazole, by contrast, positions the acetylamino group at a site that cannot engage in the same cyclization manifold, while 3-aminopyrazole itself lacks the acetyl carbonyl required for lactam ring closure.

Heterocyclic synthesis Lactam formation Anticonvulsant agents

Optimal Procurement and Application Scenarios for 3-Acetylaminopyrazole (CAS 3553-12-6) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: NIK-Selective Kinase Inhibitor Lead Optimization

In hit-to-lead programs targeting NF-κB-inducing kinase (NIK) for oncology indications (multiple myeloma, breast cancer), 3-acetylaminopyrazole serves as the essential core scaffold. The evidence from Pippione et al. (2018) demonstrates that the N-acetyl group is pharmacophorically mandatory: the N-acetyl analogue (compound 3a) achieves NIK IC50 = 8.4 μM with complete selectivity over IKKβ, IKKα, IKKε, and 44 off-target kinases (all IC50 >100 μM), whereas the N-methyl analogue is entirely inactive [1]. Cellular target engagement is confirmed by 83.4% NF-κB inhibition in EJM cells at 25 μM with no activity in NIK-independent lines. Procurement of 3-acetylaminopyrazole rather than 3-aminopyrazole or N-methylpyrazole is mandatory to access this selective NIK inhibitor chemotype. [1]

Synthetic Methodology: Regioselective Ullmann N-Arylation for Sartan-Class AT1 Antagonists

3-Acetylaminopyrazole is the key precursor for copper-catalyzed regioselective N-arylation en route to novel AT1 receptor antagonists. The acetylamino substituent at the 3-position directs the regiochemical outcome of Ullmann coupling, as established by Deprez-Poulain et al. (2011), enabling the synthesis of N-aryl-N-(1H-pyrazol-3-yl)acetamide derivatives that display nanomolar AT1 receptor affinity [1]. The C-to-N bioisosteric replacement strategy enabled by this regioselectivity produced compound 14, a nanomolar direct AT1 antagonist analogue. Without the 3-acetylamino directing group, N-arylation of 3-aminopyrazole yields regioisomeric mixtures that complicate purification and reduce synthetic efficiency. [1]

Process Chemistry: Scalable Synthesis Exploiting Solid-State Rearrangement for Purification-Free Product Isolation

For kilogram-scale production of 3-acetylaminopyrazole, the solid-state rearrangement phenomenon provides a unique purification advantage. Crude acylation of 3-aminopyrazole yields a mixture of N1- and N2-acylated intermediates that spontaneously rearrange to the thermodynamically stable 3-acetamidopyrazole upon standing at ambient temperature, with rearrangement rates that can be tuned by acyl substituent choice [1]. This self-correcting thermodynamic driving force reduces the need for chromatographic purification, lowers solvent consumption, and improves batch-to-batch consistency in multi-kilogram campaigns. The high melting point (223–224 °C) further facilitates isolation by crystallization rather than chromatography [2]. [1][2]

CNS Drug Discovery: Azaindolizine Anticonvulsant Scaffold Construction

3-Acetylaminopyrazole reacts with ethyl cyanoacetate to form a lactam intermediate with good regioselectivity, providing direct access to the azaindolizine heterocyclic system, a validated scaffold for anticonvulsant drug development [1]. This specific reactivity is not replicable with 4-acetylaminopyrazole (wrong geometry for cyclization) or 3-aminopyrazole (lacks the acetyl carbonyl required for lactam ring closure). For medicinal chemistry groups pursuing GABAergic or sodium-channel anticonvulsant programs, 3-acetylaminopyrazole is the non-substitutable building block for constructing the azaindolizine core via this convergent cyclocondensation route. [1]

Quote Request

Request a Quote for 3-Acetylaminopyrazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.